(2S)-2-Hydroxy-N-methylpropanamide
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Overview
Description
(2S)-2-Hydroxy-N-methylpropanamide is an organic compound with the molecular formula C4H9NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Hydroxy-N-methylpropanamide typically involves the reaction of (S)-2-hydroxypropanoic acid with methylamine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The general reaction scheme is as follows:
(S)−2−Hydroxypropanoicacid+Methylamine→(2S)−2−Hydroxy−N−methylpropanamide+Water
The reaction is usually performed in an aqueous medium, and the product is purified through crystallization or distillation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of biocatalysts to enhance the reaction efficiency and selectivity. Enzymes such as lipases or esterases can be employed to catalyze the reaction under milder conditions, reducing the need for harsh chemicals and high temperatures.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-Hydroxy-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-methyl-2-oxopropanamide.
Reduction: The amide group can be reduced to form the corresponding amine, (2S)-2-hydroxy-N-methylpropanamine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxy groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: N-methyl-2-oxopropanamide
Reduction: (2S)-2-Hydroxy-N-methylpropanamine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(2S)-2-Hydroxy-N-methylpropanamide has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules. Its stereochemistry is valuable in the development of enantiomerically pure compounds.
Biology: The compound can be used in studies involving enzyme-substrate interactions, particularly those involving amide bonds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds, especially those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-Hydroxy-N-methylpropanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, van der Waals forces, and other non-covalent interactions. The hydroxyl and amide groups play crucial roles in these interactions, facilitating binding to active sites and influencing the compound’s overall activity.
Comparison with Similar Compounds
(2S)-2-Hydroxypropanoic acid: Similar in structure but lacks the methylamine group.
N-methyl-2-oxopropanamide: An oxidized derivative of (2S)-2-Hydroxy-N-methylpropanamide.
(2S)-2-Hydroxy-N-methylpropanamine: A reduced form of the compound.
Uniqueness: this compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
(2S)-2-hydroxy-N-methylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-3(6)4(7)5-2/h3,6H,1-2H3,(H,5,7)/t3-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWQAQKMWJQTQU-VKHMYHEASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60915-12-0 |
Source
|
Record name | (2S)-2-hydroxy-N-methylpropanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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